Stanozolol-d3
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88247-87-4 |
|---|---|
Molecular Formula |
C21H32N2O |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
(1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-17-(trideuteriomethyl)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol |
InChI |
InChI=1S/C21H32N2O/c1-19-11-13-12-22-23-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12,14-17,24H,4-11H2,1-3H3,(H,22,23)/t14-,15+,16-,17-,19-,20-,21-/m0/s1/i3D3 |
InChI Key |
LKAJKIOFIWVMDJ-ODIQZFBKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC5=C(C4)NN=C5)C)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5)C |
Origin of Product |
United States |
Synthesis and Derivatization of Deuterated Stanozolol Compounds
Methodologies for Deuterium (B1214612) Incorporation in Steroid Structures
The introduction of deuterium into organic molecules, particularly complex steroid frameworks, relies on established principles of organic synthesis, often adapted for regioselective and stereoselective labeling.
Deuteration strategies generally involve the replacement of hydrogen atoms with deuterium atoms. Key methods include:
Hydrogen-Deuterium Exchange: This is a common technique where labile hydrogens (e.g., those adjacent to carbonyl groups or in hydroxyl groups) are exchanged with deuterium from deuterated solvents or reagents, often catalyzed by acids or bases orgsyn.orgarkat-usa.orgresearchgate.netgoogle.com.
Deuteride (B1239839) Reductions: The use of deuteride reagents, such as lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄), allows for the reduction of functional groups (like ketones or aldehydes) with the incorporation of deuterium at the newly formed hydroxyl or methylene (B1212753) positions orgsyn.orgnih.gov.
Catalytic Deuteration: This involves the use of deuterium gas (D₂) in the presence of metal catalysts (e.g., palladium, platinum, Raney nickel) to saturate double bonds or reduce functional groups arkat-usa.orggoogle.com. Metal-catalyzed H/D exchange using catalysts like ruthenium, iridium, or iron is also employed for selective deuteration researchgate.net.
Deuterated Solvents and Reagents: The use of deuterated solvents (e.g., D₂O, CD₃OD, acetic acid-d) and deuterated building blocks is fundamental to many deuteration strategies orgsyn.orgarkat-usa.org. Deuterium oxide (D₂O) is a cost-effective deuterium source orgsyn.org.
Achieving site-specific deuteration in steroids requires careful selection of reaction conditions and precursors to control the location of deuterium incorporation.
Active Methylene Groups: Hydrogens alpha to carbonyl groups in steroid structures are often amenable to exchange reactions with deuterated bases (e.g., NaOD in CD₃OD) nih.govnih.gov.
Hydroxyl Groups: Deuterium can be incorporated into hydroxyl groups through exchange with deuterated solvents or via reduction of carbonyls with deuterides nih.govnih.gov.
Allylic Positions: Specific functionalization at allylic positions, such as bromination followed by reaction with deuterium gas or deuterized reagents, can lead to site-specific labeling arkat-usa.org.
Stereoselective Deuteration: Techniques involving the generation of enols or specific reaction mechanisms can lead to stereoselective deuterium incorporation arkat-usa.orgresearchgate.net. For example, the opening of epoxides with LiAlD₄ followed by further reactions can introduce deuterium stereoselectively researchgate.net. Ultrasound-assisted microcontinuous processes have also been developed for highly selective deuteration of steroid hormones researchgate.net.
Deuterium exchange reactions are a cornerstone of isotopic labeling for steroids. These reactions typically involve either acid-catalyzed or base-catalyzed mechanisms.
Acid-Catalyzed Exchange: This method is effective for introducing deuterium at positions adjacent to double bonds or carbonyl groups, often utilizing deuterated acids or deuterated solvents under acidic conditions arkat-usa.orggoogle.com.
Base-Catalyzed Exchange: Strong bases in deuterated solvents can facilitate the exchange of protons at alpha-carbon positions to carbonyl groups or other activating functionalities within the steroid skeleton researchgate.netgoogle.comnih.gov.
Metal-Catalyzed Exchange: Transition metal catalysts can mediate hydrogen-deuterium exchange reactions, offering high selectivity and milder conditions compared to traditional acid/base catalysis researchgate.net.
Targeted Synthesis of Stanozolol-d3 and its Deuterated Metabolites
The synthesis of this compound and its deuterated metabolites is primarily driven by the need for reliable internal standards in analytical toxicology and doping control.
This compound, identified by CAS number 88247-87-4, is a deuterated analog of the anabolic steroid Stanozolol (B1681124). While specific detailed synthetic routes for this compound are not extensively published in the provided snippets, its preparation is described as being achieved through established deuteration procedures researchgate.netchemicalbook.combiosynth.com. The compound's chemical formula is C₂₁H₂₉N₂OD₃, indicating the presence of three deuterium atoms.
The synthesis of deuterated Stanozolol metabolites is critical for their use as internal standards in the analysis of Stanozolol doping.
16β-Hydroxythis compound: This deuterated metabolite is recognized as a key internal standard in doping analysis and is commercially available. Its synthesis is implied through its availability and use as a standard rivm.nlnih.govcymitquimica.compharmaffiliates.comhpc-standards.com. For instance, 16β-hydroxythis compound (CAS: 125590-76-3) is described as a labeled mono-hydroxylated metabolite of Stanozolol cymitquimica.com. The chemical formula is C₂₁H₂₉D₃N₂O₂, indicating three deuterium atoms, likely in a specific position that does not interfere with the 16β-hydroxyl group. Its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of Stanozolol and 16β-hydroxystanozolol in biological matrices has been well-established nih.gov.
Advanced Analytical Methodologies Utilizing Stanozolol D3
Mass Spectrometry-Based Techniques for Stanozolol-d3 Application
Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone of sensitive and specific detection of stanozolol (B1681124). In these applications, this compound is introduced into samples at a known concentration at an early stage of the analytical process. By monitoring the signal ratio of the analyte to the deuterated internal standard, analytical chemists can accurately quantify the target compound, compensating for potential losses during extraction, derivatization, and injection, as well as for fluctuations in instrument response. nih.govnih.govlcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS) with Deuterated Internal Standards
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of stanozolol, particularly its metabolites in complex biological matrices like urine. dshs-koeln.de The use of this compound as an internal standard is integral to quantitative GC-MS methods. nih.govnih.gov Prior to analysis, stanozolol and its metabolites often require derivatization to improve their thermal stability and chromatographic behavior. dshs-koeln.de this compound undergoes the same derivatization process, ensuring that any variability in the reaction efficiency is accounted for.
The primary role of this compound in GC-MS analysis is to improve the accuracy and precision of quantification. researchgate.net It helps to mitigate the impact of matrix effects, where other components in the sample can interfere with the ionization of the target analyte, leading to inaccurate results. dshs-koeln.de Additionally, deuterated standards like 3'-hydroxythis compound can act as a carrier, saturating active sites within the GC system, which is particularly beneficial for improving the detection of low-concentration analytes like 3'-hydroxystanozolol (B1257409). dshs-koeln.de
Table 1: GC-MS Parameters for Stanozolol Analysis Using Deuterated Internal Standard
| Parameter | Value/Description |
|---|---|
| Internal Standard | This compound |
| Derivatization Agents | MBHFA-TMSI, MBHFBA |
| Ionization Mode | Negative Chemical Ionization (NCI) |
| Monitored Ions (m/z) | Specific ions for derivatized stanozolol and this compound are monitored. |
| Application | Quantitative determination of stanozolol in human hair. nih.gov |
High-Resolution Mass Spectrometry (HRMS) coupled with GC provides enhanced specificity and sensitivity for the detection of stanozolol metabolites. dshs-koeln.de HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the differentiation of target compounds from background interferences with similar nominal masses. thermofisher.com When used with 3'-hydroxythis compound, GC-HRMS significantly improves the detection of the corresponding metabolite, 3'-hydroxystanozolol, especially at concentrations near the minimum required performance limits (MRPL) set by anti-doping authorities. dshs-koeln.de This combination is crucial for the confirmation of stanozolol abuse in sports. dshs-koeln.de
Tandem Mass Spectrometry (MS/MS) offers an additional layer of selectivity by monitoring specific fragmentation patterns of the analytes. In GC-MS/MS, a precursor ion corresponding to the derivatized stanozolol or its metabolite is selected and fragmented, and then one or more specific product ions are detected. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces chemical noise and improves the signal-to-noise ratio. The use of a deuterated internal standard, such as 3'-hydroxythis compound, in GC-MS/MS methods is essential for reliable quantification, as it follows the same fragmentation pathway as the native analyte, providing a stable reference point. dshs-koeln.de
For certain compounds, Negative Chemical Ionization (NCI) can provide superior sensitivity compared to standard electron ionization (EI). In the analysis of stanozolol, derivatization is performed to create a derivative that is highly responsive in NCI mode. nih.govnih.gov A GC-MS method using NCI has been developed for the quantitative determination of stanozolol in human hair, utilizing this compound as the internal standard. nih.govnih.gov This highly sensitive method allows for the detection of very low concentrations of stanozolol, making it suitable for analyzing samples where the analyte is present at trace levels. nih.gov The method has shown good linearity and precision, with a limit of detection in the picogram per milligram range. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS with Deuterated Internal Standards
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the preferred techniques for stanozolol analysis in many laboratories due to their high sensitivity, specificity, and reduced need for sample derivatization compared to GC-MS. nih.govresearchgate.net In these methods, this compound is the ideal internal standard for accurate quantification. nih.govkuleuven.bedoaj.orgtechnologynetworks.comnih.gov It co-elutes with the unlabeled stanozolol, experiencing similar ionization effects in the MS source. nih.gov
LC-MS/MS methods are particularly powerful for analyzing stanozolol and its metabolites in various matrices, including environmental water samples and biological fluids. nih.govnih.govkuleuven.bedoaj.orgtechnologynetworks.comnih.gov The use of this compound corrects for matrix effects, which can cause ion suppression or enhancement in the electrospray ionization (ESI) source, a common issue in LC-MS. nih.gov Research has demonstrated the development of rapid, sensitive, and robust LC-MS/MS methods capable of detecting stanozolol at picogram-per-milliliter levels in water when using this compound as an internal standard. nih.govkuleuven.bedoaj.orgtechnologynetworks.comnih.gov
Table 2: LC-MS/MS Parameters for Stanozolol Analysis
| Parameter | Value/Description |
|---|---|
| Internal Standard | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Precursor Ion [M+H]⁺ (m/z) | Stanozolol: 329.2 |
| Precursor Ion [M+H]⁺ (m/z) | This compound: 332.2 |
| Monitoring Mode | Selective Reaction Monitoring (SRM) |
| Application | Detection of stanozolol in aqueous matrices. nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle size columns to achieve faster separations and higher resolution compared to conventional HPLC. When coupled with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, UPLC-MRM provides exceptional sensitivity and selectivity for the analysis of stanozolol. researchgate.net This approach allows for the simultaneous monitoring of multiple precursor-to-product ion transitions for stanozolol and its various metabolites, as well as for the deuterated internal standard, this compound. The high sensitivity of MRM is crucial for detecting the very low concentrations of metabolites that may be present long after administration, thereby extending the window of detection for stanozolol misuse. researchgate.net
High-Resolution Mass Spectrometry (e.g., LC-Orbitrap HRMS, Q-TOF)
High-resolution mass spectrometry (HRMS) has become an indispensable tool in the analysis of stanozolol, offering high sensitivity and selectivity. Techniques such as Liquid Chromatography-Orbitrap High-Resolution Mass Spectrometry (LC-Orbitrap HRMS) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry are particularly powerful for identifying and quantifying stanozolol and its metabolites.
In a study developing a novel analytical strategy for monitoring stanozolol misuse, Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry (GC-Orbitrap HRMS) was utilized. This method, combined with an optimized solid-phase extraction, successfully identified stanozolol and its metabolites (3'-OH-stanozolol, 4β-OH-stanozolol, and 16β-OH-stanozolol) in human urine. The use of HRMS enabled confident identification of all target compounds with low limits of detection, ranging from 0.1 to 0.25 ng/mL nih.gov. While this study focused on GC-HRMS, the principles of high-resolution mass analysis are directly applicable to LC-based methods.
Another study employed Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for the quantification of stanozolol in seized tablet packs. This method demonstrated high sensitivity with a lower limit of quantification (LLOQ) of 0.1 µg/mL. The Q-TOF analyzer's high mass accuracy was crucial for the unambiguous identification of stanozolol ufrgs.br. In such analyses, this compound is an ideal internal standard, co-eluting with the analyte and providing a precise reference for quantification, especially when dealing with complex matrices from illicitly manufactured products.
The utility of LC-HRMS is further highlighted in a method developed for the analysis of tetracyclines in milk using an LC-Orbitrap-HRMS system. This approach, which combined sample extraction with solid-phase extraction, resulted in a very short analysis time of only 8 minutes while ensuring high precision and sensitivity mdpi.com. The application of such a system for stanozolol analysis, with this compound as an internal standard, would offer similar benefits, allowing for rapid and reliable detection in various sample types.
| Parameter | GC-Orbitrap HRMS nih.gov | LC-QTOF-MS ufrgs.br |
| Analytes | Stanozolol, 3'-OH-stanozolol, 4β-OH-stanozolol, 16β-OH-stanozolol | Stanozolol |
| Matrix | Human Urine | Seized Tablets |
| Limit of Detection | 0.1 - 0.25 ng/mL | - |
| Lower Limit of Quantification | - | 0.1 µg/mL |
| Key Advantage | High sensitivity and confident identification | High mass accuracy for unambiguous identification |
Ion Trap Mass Spectrometry (LC-MSn)
Ion trap mass spectrometers, often used in tandem with liquid chromatography (LC-MSn), provide the capability for multiple stages of mass analysis (MSn), which is highly valuable for the structural elucidation of metabolites and achieving high specificity in complex matrices.
The fragmentation behavior of stanozolol and its various metabolites has been extensively studied using a quadrupole-linear ion trap and a linear ion trap-orbitrap hybrid mass spectrometer dshs-koeln.denih.gov. These investigations, utilizing positive electrospray ionization and collision-induced dissociation, have elucidated characteristic product ions of stanozolol. Such foundational fragmentation data is critical for developing sensitive and specific LC-MSn methods for targeted analysis.
A sensitive and specific method for the identification of 3'-hydroxystanozolol in urine at trace levels was developed using GC-MS2 with an ion trap mass spectrometer dshs-koeln.de. Although this method used gas chromatography, the principles of ion trap fragmentation and detection are directly transferable to LC-MSn systems. In an LC-MSn method, this compound would serve as an internal standard, undergoing the same ionization and fragmentation processes as the native analyte, thereby ensuring accurate quantification of stanozolol and its metabolites.
Furthermore, a method for the analysis of stanozolol and its metabolites in animal tissue involved screening and quantification by LC-MS and confirmation of identity using ion-trap mass selective detection (LC-MSn) researchgate.netresearchgate.net. For quantification, a deuterated internal standard, such as this compound, is monitored alongside the protonated molecule of the analyte. For confirmation, two transition ions (MS/MS ions) are monitored, and their ratios are compared with those of standards, a process where the stable isotope-labeled internal standard is crucial for method validation and quality control researchgate.netresearchgate.net.
| Technique | Application | Role of this compound (Implied) |
| Quadrupole-Linear Ion Trap & Linear Ion Trap-Orbitrap dshs-koeln.denih.gov | Investigation of fragmentation behavior of stanozolol and its metabolites. | Would serve as a stable isotope-labeled analogue to confirm fragmentation pathways. |
| GC-MS2 (Ion Trap) dshs-koeln.de | Identification of 3'-hydroxystanozolol in urine at trace levels. | Would be used as an internal standard for accurate quantification. |
| LC-MSn (Ion Trap) researchgate.netresearchgate.net | Confirmation of the identity of stanozolol in animal tissues. | Used as an internal standard for quantification and to ensure the accuracy of ion ratio measurements for confirmation. |
Sample Preparation and Extraction Techniques in Conjunction with this compound Analysis
Effective sample preparation is a critical prerequisite for the successful analysis of this compound and its non-deuterated counterparts. The choice of extraction technique is dependent on the matrix (e.g., urine, water, tissue) and the desired level of sensitivity.
Solid-Phase Extraction (SPE) Methodologies
Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex matrices. For stanozolol analysis, various SPE sorbents and methodologies have been employed to remove interfering substances and enhance detection limits.
A method for the determination of stanozolol and its metabolites in human urine combined an optimized mixed-mode SPE with GC-Orbitrap HRMS. This approach effectively reduced matrix interference and achieved satisfactory extraction efficiencies, with recoveries ranging from 74% to 81% nih.gov. The inclusion of this compound as an internal standard prior to SPE is essential to correct for any analyte loss during the extraction process.
In another protocol for the analysis of stanozolol and its metabolites in urine, a cleanup and concentration step was performed using both Liquid-Liquid Extraction (LLE) and SPE with an amino (NH2) phase rivm.nl. This dual extraction procedure highlights the versatility of SPE in complex sample preparation workflows.
Furthermore, a study aimed at improving the detection limit of 3′-hydroxy-stanozolol utilized a double extraction procedure. The results indicated a significant improvement in recovery and ion match criteria at lower concentrations when SPE was performed using Oasis-MCX cartridges compared to LLE in the second extraction step nih.gov. This demonstrates the superiority of certain SPE phases for specific analytes.
A simple and rapid sample preparation for the determination of stanozolol and its metabolites in human urine was established based on consecutive SPE and LLE with subsequent re-extraction. This method allowed for detection limits in the sub-ng/mL range researchgate.net. The consistent performance of this compound throughout these multi-step extraction processes is vital for accurate quantification.
| SPE Sorbent/Method | Matrix | Analytes | Key Finding |
| Mixed-Mode SPE nih.gov | Human Urine | Stanozolol and metabolites | Reduced matrix interference, recoveries of 74-81%. |
| Amino (NH2) SPE rivm.nl | Urine | Stanozolol and metabolites | Used in combination with LLE for cleanup and concentration. |
| Oasis-MCX Cartridges nih.gov | Urine | 3′-hydroxy-stanozolol | Significant improvement in recovery and ion match at low concentrations compared to LLE. |
| Consecutive SPE and LLE researchgate.net | Human Urine | Stanozolol and metabolites | Achieved sub-ng/mL detection limits. |
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-liquid extraction is a fundamental and effective technique for isolating stanozolol from aqueous matrices. The choice of solvent and pH conditions are critical for achieving high extraction efficiency.
A method for monitoring stanozolol in environmental waters employed LLE with pentane. In this procedure, a 5 mL water sample was spiked with this compound as an internal standard before extraction. This method was capable of detecting stanozolol at a concentration of 0.25 pg/mL nih.govkuleuven.be. The use of this compound was crucial for achieving such a low detection limit by compensating for any variability in the extraction process.
In a study on the detection of stanozolol in hair, after alkaline digestion of the hair matrix, LLE with diethyl ether was performed in the presence of this compound as an internal standard nih.govresearchgate.net. This highlights the applicability of LLE for solid samples after an initial digestion step.
A procedure for the analysis of stanozolol and its metabolites in urine also incorporated an LLE step as part of the sample cleanup and concentration process rivm.nl. Similarly, a method for determining stanozolol and 16β-OH-stanozolol in animal urine utilized LLE with a mixture of n-hexane and butanol after enzymatic hydrolysis nih.gov. In all these applications, the addition of this compound at the beginning of the workflow is a standard practice to ensure the reliability of the quantitative results.
| Extraction Solvent | Matrix | Key Application Details |
| Pentane nih.govkuleuven.be | Environmental Water | This compound added as internal standard; achieved 0.25 pg/mL detection limit. |
| Diethyl Ether nih.govresearchgate.net | Hair | Performed after alkaline digestion; this compound used as internal standard. |
| n-Hexane and Butanol mixture nih.gov | Animal Urine | Used after enzymatic hydrolysis to extract stanozolol and its metabolite. |
Supercritical Fluid Extraction (SFE) Applications
Supercritical fluid extraction offers a "greener" alternative to traditional solvent extraction methods, often utilizing supercritical CO2. SFE can be highly selective and efficient for extracting analytes from solid matrices.
An automated SFE method was developed for the isolation of stanozolol from animal tissues, such as bovine meat. In this procedure, this compound was added as an internal standard to the sample before pretreatment. The analytes were then extracted from the matrix using supercritical CO2 and trapped directly in-line on an aminopropyl phase. The subsequent analysis was performed by LC-MS for screening and LC-MSn for confirmation researchgate.netresearchgate.net. This integrated SFE-LC-MS system provides a streamlined and automated workflow for stanozolol analysis in complex food matrices. The early addition of this compound is critical for the accuracy of this automated method.
Enzymatic Hydrolysis Procedures in Metabolite Detection
Stanozolol is extensively metabolized in the body, and its metabolites are often excreted in urine as glucuronide or sulfate (B86663) conjugates. To detect these metabolites, an enzymatic hydrolysis step is typically required to cleave the conjugate and release the free metabolite for extraction and analysis.
In a method for the determination of stanozolol and 16β-OH-stanozolol in animal urine, samples were subjected to enzymatic hydrolysis with β-glucuronidase at 37°C for 16-20 hours. An internal standard, 16β-OH-stanozolol-d3, was added to the sample before hydrolysis nih.gov. While this study used a deuterated metabolite, the principle is the same for using this compound when analyzing for the parent compound in conjunction with its metabolites.
Similarly, a protocol for analyzing stanozolol and its metabolites in urine involved adding a buffer to the urine sample, adjusting the pH, and then adding β-glucuronidase from Helix pomatia for overnight hydrolysis at 37°C rivm.nl. Following this deconjugation step, the sample would proceed to extraction and analysis, where this compound would be used to quantify the parent compound that may be present.
The importance of this step is underscored by the fact that the main urinary metabolite of stanozolol is 3'-hydroxy-stanozolol, which is primarily excreted as a glucuronide conjugate nih.gov. Therefore, enzymatic hydrolysis is a crucial step in most analytical procedures for monitoring stanozolol abuse.
Academic Applications of Stanozolol D3 in Research Contexts
Role as an Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, the primary application of Stanozolol-d3 is as an internal standard (IS). biopharmaservices.com An internal standard is a compound with a known concentration that is added to a sample prior to analysis. biopharmaservices.com It is essential for correcting variations that can occur during sample preparation and instrumental analysis. biopharmaservices.comresearchgate.net Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in mass spectrometry because they co-elute with the analyte and exhibit similar ionization behavior. biopharmaservices.com
This compound is instrumental in developing sensitive, specific, and reproducible methods for the quantification of stanozolol (B1681124) and its metabolites in a wide array of complex biological matrices. researchgate.netresearchgate.net By adding a known amount of this compound to each sample, including calibration standards and unknown specimens, a calibration curve can be constructed by plotting the ratio of the analyte's signal response to the internal standard's signal response against the analyte's concentration. rivm.nl This ratiometric approach ensures accurate quantification by compensating for potential analyte loss during sample extraction and processing. researchgate.net
The effectiveness of this approach has been demonstrated across various biological samples:
Urine: Methods have been established for the determination of stanozolol and its metabolites in human and animal urine, a common matrix for doping control and residue monitoring. researchgate.netnih.govnih.gov In one such method, deuterated internal standards were used to achieve a limit of detection of 0.5 ng/mL for stanozolol. rivm.nl
Hair: this compound has been successfully used as an internal standard for the quantitative determination of stanozolol in hair samples. researchgate.net This is particularly useful for retrospective analysis of habitual use. researchgate.net A validated method for rat hair was capable of reliably quantifying 50 pg/mg of stanozolol. researchgate.net
Serum: The analysis of stanozolol and its primary metabolite, 3′-hydroxystanozolol, in rat serum has been achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard. researchgate.net The assay in serum demonstrated a lower limit of quantification (LLOQ) of 0.063 ng/mL for stanozolol. researchgate.net
Animal Tissues: While stanozolol is often found at injection sites, its detection in tissues like kidney fat and meat during regulatory inspections is challenging. rsc.org The use of stable isotope-labeled internal standards is critical for developing the highly sensitive analytical techniques required for such applications. nih.govrsc.org
The table below summarizes the performance of analytical methods utilizing this compound as an internal standard in various biological matrices.
| Biological Matrix | Analytical Technique | Linearity (r²) | Lower Limit of Quantification (LLOQ) | Reference |
|---|---|---|---|---|
| Rat Hair | LC-MS/MS | > 0.995 | 0.125 pg/mg | researchgate.net |
| Rat Urine | LC-MS/MS | > 0.995 | 0.063 ng/mL | researchgate.net |
| Rat Serum | LC-MS/MS | > 0.995 | 0.063 ng/mL | researchgate.net |
| Human Urine | GC/MS | Not Specified | ~2 ng/mL (Detection Limit) | researchgate.net |
| Animal Urine | LC-MS/MS | > 0.98 | 0.25 µg L⁻¹ (Lowest Calibrated Level) | nih.gov |
Matrix effects are a significant challenge in quantitative analysis using LC-MS, causing suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix. chromatographyonline.com This can compromise the accuracy, reproducibility, and sensitivity of the analysis. chromatographyonline.com this compound is highly effective at mitigating these effects. researchgate.net Because it is structurally almost identical to stanozolol, it experiences the same signal suppression or enhancement. researchgate.netchromatographyonline.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is normalized, leading to more accurate and reproducible results. researchgate.net One study demonstrated that after correction with this compound, the matrix effects in different water samples were comparable, falling within a narrow range of 95.4–97.3%. researchgate.net This correction is crucial for achieving high sensitivity and ensuring the reliability of trace-level quantification in complex biological samples. chromatographyonline.com
In chromatographic methods, slight variations in retention time and instrument signal response can occur between injections. researchgate.net this compound serves as a crucial control for these fluctuations. As it is analyzed simultaneously with the target analyte, any shift in retention time for this compound will mirror the shift for stanozolol, confirming the identity of the analyte peak. Furthermore, it compensates for variations in the mass spectrometer's response, ensuring that the quantitative data remains stable and reliable throughout an analytical run. researchgate.net
Research in Drug Metabolism and Pharmacokinetics (DMPK) Utilizing Stable Isotopes
Stable isotopes are fundamental tools in drug metabolism and pharmacokinetics (DMPK) research. salk.edu Isotopic tracers, where specific atoms in a molecule are replaced with a stable isotope, allow researchers to track the molecule's journey through a biological system. nih.govalliedacademies.org This approach is used to quantitatively visualize metabolic pathways and understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. salk.edu
The metabolism of stanozolol is complex, yielding numerous biotransformation products. researchgate.netnih.gov Research has identified that stanozolol undergoes extensive hepatic biotransformation, with major phase I reactions including hydroxylation at various positions on the steroid core. wikipedia.orgnih.gov Key metabolites identified in humans and animals include 16β-hydroxystanozolol, 3'-hydroxystanozolol (B1257409), 4β-hydroxystanozolol, and epistanozolol. rivm.nlnih.govnih.gov More recent studies have identified dozens of phase I and phase II metabolites, many of which were previously unreported. researchgate.netresearchgate.net
In studies aimed at identifying these metabolic pathways, stable isotope-labeled internal standards like this compound are essential for the accurate quantification of the parent drug and its various metabolites. rivm.nl While not typically used as the tracer itself in discovery studies, its role as an internal standard underpins the quantitative analysis that is crucial for understanding the relative abundance and excretion profiles of different metabolites. researchgate.net
The use of stable isotope-labeled tracers is a powerful technique for determining the fate of a drug and its metabolites within an organism. salk.edualliedacademies.org By administering a labeled version of a drug, researchers can use mass spectrometry to distinguish the drug and its metabolites from endogenous compounds. salk.edu This allows for the precise tracking of the compound as it is absorbed, distributed to various tissues, chemically altered by metabolic processes, and ultimately excreted. researchgate.net This methodology provides invaluable insights into metabolic flux—the rate of turnover of molecules through a metabolic pathway. nih.gov
In the context of stanozolol, a study using a deuterated version of the drug could precisely map its distribution and the formation of its many metabolites (such as 16α- and 16β-hydroxystanozolol, epistanozolol, and various dihydroxylated products) over time. researchgate.netnih.gov This provides a dynamic and quantitative picture of its pharmacokinetic profile, which is essential for understanding its duration of action and for developing more effective detection methods in anti-doping science. wikipedia.orgresearchgate.net
Identification and Characterization of Long-Term Excretion Metabolites
A significant challenge in anti-doping science is extending the detection window for prohibited substances. Research has shifted from targeting the parent drug to identifying its long-term metabolites, which remain in the body for extended periods. The administration of deuterium-labeled steroids is a powerful strategy to discover and characterize these metabolites.
Studies have successfully identified several long-term metabolites of stanozolol, significantly prolonging the period during which its misuse can be detected. nih.govnih.gov High-resolution mass spectrometry techniques have been instrumental in this area. For instance, following the administration of stanozolol, novel N-glucuronide and O-sulfate metabolites have been identified. nih.gov One particularly valuable long-term marker is 17-epistanozolol-N-glucuronide, which was found to be detectable in urine for up to 28 days post-administration. nih.govwikipedia.org This represents a substantial extension compared to the detection of conventional phase-I metabolites like 3'-hydroxystanozolol. nih.govyoutube.com
The use of deuterated analogs, such as 17-CD3-labeled metandienone, has served as a model to confirm the structures of newly discovered long-term metabolites, providing a robust methodology for these investigations. libretexts.org The identification of these stable metabolites provides anti-doping laboratories with more reliable targets for screening, increasing the likelihood of detecting illicit use long after administration has ceased. nih.gov
Table 1: Key Long-Term Metabolites of Stanozolol and Their Detection Windows
| Metabolite | Detection Window | Significance |
|---|---|---|
| 17-epistanozolol-N-glucuronide | Up to 28 days | Valuable long-term marker for doping control. nih.govwikipedia.org |
| Stanozolol-N-glucuronide | Up to 12 days | Extends detection beyond conventional metabolites. |
| 3'-hydroxy-stanozolol glucuronide | Up to 10 days | Important metabolite, with detection times extended by newer methods. |
| 16β-hydroxystanozolol | Detectable up to 40 days, confirmable up to 15 days | Excreted in higher concentrations than other hydroxylated metabolites. youtube.com |
Investigation of Kinetic Isotope Effects (KIE) in Steroid Metabolism
The replacement of hydrogen with deuterium (B1214612) can influence the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). youtube.comthalesnano.com A C-D bond has a lower zero-point energy and is stronger than a corresponding C-H bond. nih.gov Consequently, if the cleavage of this bond is the rate-determining step in a metabolic reaction, the reaction will proceed more slowly for the deuterated compound. thalesnano.com
Investigating the KIE is a powerful method for elucidating reaction mechanisms. clearsynth.com In steroid metabolism, which is often mediated by cytochrome P450 enzymes, many reactions involve the breaking of C-H bonds. researchgate.net By comparing the metabolic fate of a deuterated steroid like this compound with its non-labeled version, researchers can determine if C-H bond cleavage is a rate-limiting step in its biotransformation. researchgate.netwikipedia.org The observation of a significant KIE provides strong evidence that hydrogen abstraction is a critical part of the metabolic pathway. researchgate.net This information is invaluable for understanding how enzymes process steroids and can be applied in drug development to create compounds with more favorable metabolic profiles by strategically deuterating metabolically vulnerable positions. pearson.com
Advanced Anti-Doping Research and Forensic Science Applications
This compound serves as a critical analytical tool in the development and validation of methods designed to combat the misuse of anabolic androgenic steroids (AAS) in sports and for forensic purposes.
Development of Enhanced Detection Protocols for Anabolic Androgenic Steroid Misuse
The primary application of this compound in this context is as an internal standard (IS) in chromatographic and mass spectrometric assays. nih.gov By adding a known quantity of this compound to a sample, analysts can accurately quantify the amount of endogenous stanozolol and its metabolites present. The IS co-elutes with the target analyte but is distinguished by its higher mass, correcting for any loss of analyte during sample preparation and analysis.
The discovery of long-term metabolites has led to the development of significantly more sensitive detection protocols. nih.gov Modern anti-doping laboratories utilize advanced techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) that can detect stanozolol metabolites at picogram-per-milliliter levels. researchgate.net The implementation of methods targeting these long-term metabolites resulted in a dramatic increase in the number of adverse analytical findings for stanozolol, as retrospective analysis of stored athlete samples uncovered previously undetected misuse. nih.gov
Improvement of Screening and Confirmation Procedures in Sports Drug Testing
The integration of long-term metabolites into routine screening panels has fundamentally improved the efficacy of sports drug testing. nih.gov Methods using high-resolution mass spectrometry allow for the direct detection of conjugated metabolites, such as 3'-OH-stanozolol glucuronide, without the need for complex derivatization steps. wikipedia.org This simplifies sample preparation and enhances throughput. One study highlighted that applying a new methodology focused on these metabolites uncovered 85 adverse analytical findings over six months, 72 of which would have been missed by older GC-MS/MS approaches. nih.gov The use of this compound as an internal standard is crucial for the validation and quality control of these highly sensitive screening and confirmation procedures, ensuring that results are accurate and legally defensible.
Analysis in Challenging Sample Types (e.g., hair incorporation studies)
While urine is the standard matrix for doping control, it typically only provides information on recent drug use. researchgate.net Hair analysis offers a much wider detection window, potentially revealing an individual's drug use history over months or even longer. researchgate.net this compound is employed as an internal standard in the development and validation of sensitive LC-MS/MS methods to detect and quantify stanozolol and its primary metabolite, 3′-hydroxystanozolol, in hair. nih.govresearchgate.net
Research has shown that stanozolol incorporates into hair, with detectable concentrations in the low picogram-per-milligram (pg/mg) range. researchgate.net Studies have also investigated the distribution of stanozolol in hair from different anatomical regions, finding significantly higher concentrations in axillary (armpit) and pubic hair compared to head hair, which has important implications for sample selection and interpretation of results. wikipedia.org
Table 2: Analytical Parameters for Stanozolol Detection in Various Matrices
| Matrix | Analyte | Technique | Lower Limit of Detection (LLOD) | Reference |
|---|---|---|---|---|
| Hair | Stanozolol | LC-MS/MS | 0.125 pg/mg | researchgate.net |
| Hair | 3′-hydroxystanozolol | LC-MS/MS | 0.25 pg/mg | researchgate.net |
| Urine | Stanozolol | LC-MS/MS | 0.063 ng/mL | researchgate.net |
| Urine | 3′-hydroxystanozolol | LC-MS/MS | 0.125 ng/mL | researchgate.net |
| Serum | Stanozolol | LC-MS/MS | 0.063 ng/mL | researchgate.net |
| Serum | 3′-hydroxystanozolol | LC-MS/MS | 0.125 ng/mL | researchgate.net |
| Environmental Water | Stanozolol | LC-MS/MS | 0.25 pg/mL | pearson.com |
Residue Monitoring in Environmental and Food Safety Contexts
The application of this compound extends beyond human sports doping into the realms of environmental and food safety. Anabolic steroids are sometimes used illegally as growth promoters in livestock. clearsynth.com This practice raises concerns about drug residues entering the food chain and the environment, potentially posing a risk to consumers and ecosystems. clearsynth.com
Sensitive analytical methods are required to monitor for these residues. A study on the detection of stanozolol in environmental waters utilized this compound as an internal standard for a robust LC-MS/MS method. pearson.com This method was capable of detecting stanozolol at concentrations as low as 0.25 pg/mL in various water matrices, including river and tap water. pearson.com The presence of stanozolol in the Danube River at concentrations up to 1.82 pg/mL highlights the potential for environmental contamination. pearson.com
In the context of food safety, national and international programs monitor meat products for residues of veterinary drugs, including anabolic steroids. This compound is essential for developing and validating the multi-residue methods used by regulatory bodies to ensure that meat products comply with maximum residue limits (MRLs) and are safe for consumption. The potential for athletes to test positive due to the consumption of meat containing stanozolol residues, while debated, underscores the importance of stringent monitoring in both animal husbandry and anti-doping. clearsynth.com
Future Directions and Emerging Research Avenues for Stanozolol D3
Integration with Novel Chromatographic and Spectrometric Technologies for Enhanced Performance
The established use of Stanozolol-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) provides a strong foundation for its integration with next-generation analytical platforms. Future research will likely focus on leveraging advancements in these technologies to achieve even greater sensitivity, selectivity, and throughput.
Ultra-High Performance Liquid Chromatography (UHPLC) and High-Resolution Mass Spectrometry (HRMS): The coupling of this compound with UHPLC systems promises reduced chromatographic run times and improved separation efficiency, leading to higher sample throughput. Further integration with HRMS techniques, such as Orbitrap or Time-of-Flight (TOF) mass analyzers, offers enhanced mass accuracy and resolving power. This allows for more robust differentiation of isobaric interferences and complex matrix components, thereby improving the specificity and reliability of stanozolol (B1681124) quantification nih.govresearchgate.net.
Ion Mobility Spectrometry (IMS): The incorporation of IMS as an additional separation dimension in LC-MS/MS workflows can provide a third parameter for analyte characterization, based on ion mobility and collision cross-section. This capability can significantly improve the selectivity for stanozolol and its deuterated analog, particularly in complex biological or environmental matrices, by separating isomers and other interfering compounds that might co-elute chromatographically nih.govnih.gov.
Advanced Ionization Techniques: Research into novel ionization sources, such as atmospheric pressure photoionization (APPI) or nano-electrospray ionization (nano-ESI), may offer improved ionization efficiency for stanozolol and this compound, potentially leading to lower detection limits and reduced matrix effects.
Data Processing and Chemometrics: The increasing complexity and volume of data generated by advanced analytical platforms necessitate the development and application of sophisticated data processing algorithms and chemometric tools. These tools can aid in automated data interpretation, method validation, and the identification of subtle analytical trends, further optimizing the performance of this compound-based assays.
Table 5.1: Potential Performance Enhancements with Advanced Analytical Technologies
| Analytical Technology | Key Improvement | Impact on this compound Analysis | Potential Outcome |
| UHPLC | Faster run times | Increased sample throughput | Reduced analysis time, higher capacity |
| HRMS | Higher mass accuracy & resolution | Improved selectivity, reduced false positives | Enhanced confidence in identification, lower detection limits |
| LC-IMS-MS | Additional separation dimension | Enhanced specificity, isomer separation | Greater confidence in complex matrices, reduced interference |
| Novel Ionization | Improved ionization efficiency | Lower detection limits, reduced matrix effects | Enhanced sensitivity, broader applicability |
Expansion of Deuterium (B1214612) Labeling Strategies to Other Complex Steroid Analogs
The successful application of deuterium labeling for stanozolol has paved the way for exploring similar strategies for a broader range of steroid analogs. This expansion is critical for comprehensive analysis in various scientific disciplines.
Forensic and Doping Control: Deuterium-labeled internal standards are indispensable for the accurate quantification of anabolic-androgenic steroids (AAS) and other performance-enhancing drugs in sports doping control and forensic toxicology nih.govpsu.eduwebsiteonline.cnsigmaaldrich.comsigmaaldrich.com. Future research aims to develop labeled analogs for a wider array of steroids, including those with complex metabolic pathways or those that are difficult to detect.
Synthesis of Novel Labeled Compounds: The synthesis of site-specific deuterium-labeled steroids presents ongoing challenges, requiring sophisticated chemical methodologies to ensure isotopic purity and stability arkat-usa.org. Emerging research focuses on developing more efficient and versatile synthetic routes for labeling various steroid classes, including those with multiple functional groups or complex stereochemistry researchgate.netfrontiersin.orgnih.govmdpi.com. This includes exploring alternative stable isotopes (e.g., ¹³C, ¹⁵N) and multi-dimensional labeling strategies to improve analytical specificity.
Addressing Analytical Challenges: The development of labeled standards is crucial for overcoming matrix effects, improving assay sensitivity, and ensuring the accurate differentiation of endogenous steroids from exogenous administration. Research is also directed towards understanding and mitigating potential issues such as H/D exchange or isotopic instability in specific analytical conditions sigmaaldrich.comresearchgate.net.
Table 5.2: Potential Expansion of Deuterium Labeling Strategies to Steroid Classes
| Steroid Class | Current Analytical Need | Potential Benefits of Deuterium Labeling | Research Focus Areas |
| Corticosteroids | Accurate quantification in stress/disease monitoring | Improved specificity, reduced endogenous interference | Synthesis of specific labeled metabolites |
| Sex Hormones (e.g., Testosterone, Estrogens) | Monitoring endocrine health, hormone therapy efficacy | Enhanced accuracy, precise pharmacokinetic profiling | Development of labeled precursors and metabolites |
| Vitamin D Metabolites | Diagnosis and management of bone/metabolic disorders | Precise quantification in complex matrices | Site-specific labeling for metabolic studies mdpi.com |
| Bile Acids | Liver function assessment, metabolic disorders | Improved analytical accuracy | Synthesis of labeled conjugates and intermediates |
| Other AAS | Detection of doping in sports, forensic investigations | Enhanced sensitivity and selectivity | Expansion of labeled standards for a broader range of AAS |
Role in Mechanistic Enzymology and Biosynthetic Pathway Elucidation
Deuterium-labeled compounds, including this compound, are invaluable tools for investigating biochemical processes at the molecular level. Their application extends to understanding enzyme kinetics, metabolic transformations, and the intricate details of biosynthetic pathways.
Metabolic Fate Studies: this compound can serve as a tracer to elucidate the metabolic pathways of stanozolol in biological systems. By tracking the labeled compound and its metabolites, researchers can gain insights into how the body processes stanozolol, identify key metabolic enzymes, and understand the pharmacokinetics and pharmacodynamics of the drug nih.govmlrip.ac.incore.ac.ukoup.com.
Enzyme Activity Assays: Labeled steroids can be used as substrates or probes in in vitro enzyme assays to study the activity and specificity of steroidogenic enzymes, such as cytochrome P450 isoforms or hydroxysteroid dehydrogenases diva-portal.orgmdpi.com. This compound could be employed to study enzymes involved in the metabolism of stanozolol or related compounds.
Biosynthetic Pathway Mapping: Tracer studies using isotopically labeled precursors are fundamental for mapping complex biosynthetic pathways, including those of steroids. This compound can contribute to understanding how enzymes interact with stanozolol, potentially revealing novel metabolic routes or regulatory mechanisms within steroid metabolism.
In Vitro Metabolism Modeling: The use of this compound in in vitro systems, such as liver microsomes or cell cultures, allows for the controlled study of stanozolol metabolism, complementing in vivo studies and potentially reducing the need for animal experimentation researchgate.net.
Advancement in Standardization and Inter-laboratory Harmonization of Analytical Methods
The reliability and comparability of analytical results across different laboratories are paramount, especially in regulated fields like anti-doping and clinical diagnostics. This compound plays a vital role in achieving these goals.
Certified Reference Materials (CRMs): this compound is a key component in the preparation of CRMs for stanozolol analysis. These CRMs are essential for method validation, instrument calibration, and ensuring the accuracy of quantitative measurements nih.govlgcstandards.com.
Inter-laboratory Harmonization: The widespread availability and use of standardized, labeled internal standards like this compound facilitate inter-laboratory harmonization. By employing consistent reference materials and validated analytical protocols, laboratories can achieve comparable results, which is critical for regulatory compliance and the consistent interpretation of findings nih.govclinicallab.commdpi.comannlabmed.orgendocrine-abstracts.org. This is particularly important for organizations like the World Anti-Doping Agency (WADA), which mandates stringent standards for accredited laboratories wada-ama.orgusada.org.
Method Validation and Transfer: this compound is instrumental in the validation of new analytical methods and the successful transfer of methods between laboratories. Its presence ensures that the performance characteristics of the assay are consistently met, regardless of the specific laboratory environment.
Table 5.4: Impact of Standardized Labeled Standards on Inter-laboratory Agreement
| Scenario | Use of Standardized Labeled Internal Standard (e.g., this compound) | Hypothetical Inter-laboratory CV (%) | Hypothetical Bias (vs. consensus mean) |
| Before Harmonization (Varied standards/methods) | Inconsistent or absent | High (e.g., 20-30%) | Significant (e.g., ±15-25%) |
| After Harmonization (Standardized labeled IS) | Consistent use of this compound in validated methods | Low (e.g., 5-10%) | Minimal (e.g., ±5-10%) |
Compound List
this compound
Q & A
Q. What are the critical considerations for handling Stanozolol-d3 in experimental settings to ensure researcher safety and compound stability?
Methodological Answer:
- Safety Protocols: Follow hazard controls outlined in safety data sheets (SDS), including wearing nitrile gloves, lab coats, and eye protection. Avoid inhalation of aerosols and use fume hoods for weighing or synthesizing the compound due to its flammability (flash point: -2°C) and reproductive toxicity (H360FD hazard code) .
- Stability: Store this compound in sealed containers at -20°C to prevent degradation. Avoid exposure to light, moisture, or peroxides, which may form explosive byproducts .
Q. How can researchers optimize the synthesis of this compound to achieve high isotopic purity, and what analytical methods are recommended for verification?
Methodological Answer:
- Synthesis Optimization: Use deuterated precursors (e.g., D3-labeled intermediates) in a controlled reaction environment. Monitor reaction kinetics via HPLC to minimize isotopic scrambling.
- Analytical Validation: Confirm isotopic purity using LC-MS/MS with a deuterium-specific fragmentation pattern. Compare retention times and spectral data against non-deuterated Stanozolol to identify impurities .
Q. What experimental design principles should guide the use of this compound as an internal standard in mass spectrometry-based assays?
Methodological Answer:
- Matrix Compatibility: Validate the deuterated standard in biological matrices (e.g., plasma, urine) by spiking known concentrations and assessing ion suppression/enhancement effects.
- Calibration Curves: Use a linear range of 1–100 ng/mL with a correlation coefficient (R²) ≥0.99. Include quality controls (QCs) at low, medium, and high concentrations to ensure intra-day and inter-day precision (CV <15%) .
Advanced Research Questions
Q. How can researchers address contradictions in pharmacokinetic data when using this compound as a tracer in human studies?
Methodological Answer:
- Source Analysis: Identify potential confounders such as metabolic interconversion (e.g., back-exchange of deuterium) or matrix effects. Use stable isotope-resolved metabolomics (SIRM) to track deuterium retention in metabolites .
- Statistical Reconciliation: Apply multivariate analysis (e.g., PCA or PLS-DA) to differentiate technical variability from biological variation. Cross-validate findings with orthogonal methods like NMR .
Q. How do isotopic effects of deuterium in this compound influence its metabolic stability compared to the non-deuterated form, and what experimental approaches can quantify these differences?
Methodological Answer:
- Isotope Effect Measurement: Conduct in vitro assays using liver microsomes to compare metabolic half-lives (t½) of Stanozolol and this compound. Calculate the deuterium isotope effect (DIE) using the ratio .
- In Vivo Correlation: Administer both forms to animal models and quantify plasma clearance rates via non-compartmental analysis (NCA). Use AUC(0–∞) ratios to assess bioavailability differences .
Q. What strategies should be employed to resolve discrepancies in pharmacokinetic data obtained from this compound tracer studies across different biological matrices?
Methodological Answer:
- Matrix-Specific Validation: Perform recovery experiments in each matrix (e.g., blood vs. tissue homogenates) to account for binding protein interactions or pH-dependent solubility.
- Cross-Platform Harmonization: Align LC-MS parameters (e.g., ionization mode, collision energy) with reference standards from collaborative trials (e.g., EMA guidelines). Use consensus protocols for data normalization .
Q. What are the implications of this compound’s structural and thermodynamic properties for its use in receptor-binding assays?
Methodological Answer:
- Binding Affinity Studies: Perform competitive radioligand assays using [³H]-Stanozolol and increasing concentrations of this compound. Calculate IC50 values and compare Ki values to assess deuterium-induced steric effects.
- Thermodynamic Profiling: Use isothermal titration calorimetry (ITC) to measure enthalpy (ΔH) and entropy (ΔS) changes, which may differ due to altered hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
